molecular formula C28H26N2O5 B2477735 N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 897617-69-5

N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2477735
M. Wt: 470.525
InChI Key: DVTWKNMFMSMYDH-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

Compounds structurally related to the specified chemical have been synthesized and evaluated for their pharmacological properties. For instance, derivatives of quinazolinone and isoquinoline have shown significant analgesic and anti-inflammatory activities in various models. These findings suggest potential therapeutic applications in pain and inflammation management (Yusov et al., 2019).

Antitumor Activity

Novel series of quinazolinone analogues have demonstrated broad-spectrum antitumor activity in vitro, with some compounds showing potency superior to standard treatments like 5-FU. This highlights the potential of quinazolinone derivatives in cancer therapy, pointing to the importance of further exploration of similar compounds for antitumor applications (Al-Suwaidan et al., 2016).

Structural and Fluorescence Studies

Research on isoquinoline derivatives has provided insights into the structural aspects and properties of salt and inclusion compounds, revealing their potential for developing materials with enhanced fluorescence properties. Such studies are fundamental in the fields of materials science and photophysics (Karmakar et al., 2007).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into its properties.


properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-18-9-11-19(12-10-18)27(32)22-16-30(24-8-6-5-7-21(24)28(22)33)17-26(31)29-23-14-13-20(34-2)15-25(23)35-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTWKNMFMSMYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

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